molecular formula C13H21N3O2 B14374450 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-cyclopentylurea CAS No. 89623-60-9

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-cyclopentylurea

Katalognummer: B14374450
CAS-Nummer: 89623-60-9
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: GRMBSNALLZCUOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a tert-butyl group attached to the oxazole ring and a cyclopentylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the urea moiety can be targeted.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted oxazole or urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
  • N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide

Uniqueness

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-cyclopentylurea is unique due to its specific combination of the oxazole ring and cyclopentylurea moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

89623-60-9

Molekularformel

C13H21N3O2

Molekulargewicht

251.32 g/mol

IUPAC-Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylurea

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)10-8-11(16-18-10)15-12(17)14-9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H2,14,15,16,17)

InChI-Schlüssel

GRMBSNALLZCUOC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.